molecular formula C10H9N3O B2615794 4-(1H-Pyrazol-1-yl)benzamide CAS No. 1019012-35-1

4-(1H-Pyrazol-1-yl)benzamide

Cat. No. B2615794
CAS RN: 1019012-35-1
M. Wt: 187.202
InChI Key: PGVWJHYYJKVAKH-UHFFFAOYSA-N
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Description

“4-(1H-Pyrazol-1-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It has a molecular formula of C10H9N3O and an average mass of 187.198 Da .


Synthesis Analysis

A series of 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives were synthesized and their activities against BCR-ABL1 kinase in vitro were evaluated . All new compounds showed from moderate to potent activities against wild-type (wt) BCR-ABL1 kinase .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by 1H NMR, 13C NMR, and HR-MS . Theoretical structural analysis of the new 4-(1H-pyrazol-1-yl)benzenesulfonamide series using a molecular modeling approach was also performed .

Scientific Research Applications

1. Synthesis and Biological Evaluation

A series of compounds including 4-(1H-Pyrazol-1-yl)benzamide derivatives were synthesized and evaluated for their biological applications. These compounds showed potential in binding nucleotide protein targets, suggesting their significance in medicinal chemistry (Saeed et al., 2015).

2. BCR-ABL Kinase Inhibitors

This compound derivatives were proposed as new BCR-ABL tyrosine kinase inhibitors. These derivatives showed promising results against wild-type BCR-ABL1 kinase, indicating their potential as therapeutic agents for chronic myelogenous leukemia (Hu et al., 2015).

3. Antimycobacterial Screening

New derivatives of this compound were synthesized and screened for antitubercular activities. These compounds showed significant activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Nayak et al., 2016).

4. Supramolecular Liquid Crystals

This compound derivatives were used to create supramolecular liquid crystals with luminescent properties. These findings contribute to the development of materials with specific optical and electronic properties (Moyano et al., 2013).

5. Autophagy Modulators

Some this compound derivatives demonstrated potent anticancer activity by modulating autophagy. These compounds disrupted autophagic flux, indicating a novel mechanism of action against cancer (Ai et al., 2017).

Mechanism of Action

properties

IUPAC Name

4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVWJHYYJKVAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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